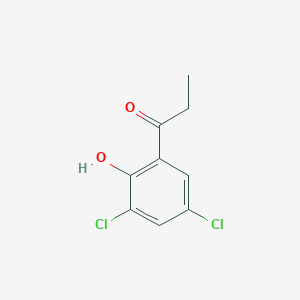

1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-2-8(12)6-3-5(10)4-7(11)9(6)13/h3-4,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUBSDJHAZSFHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C(=CC(=C1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353018 | |

| Record name | 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18430-74-5 | |

| Record name | 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one, a halogenated aromatic ketone of interest in medicinal chemistry and materials science. This document details the compound's structural characteristics, spectral data, and potential synthesis methodologies. Furthermore, it explores the broader context of its potential biological activities by examining the established mechanisms of related phenolic compounds. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and application in a research and development setting.

Chemical Properties and Structure

This compound is a substituted propiophenone featuring a phenyl ring functionalized with two chlorine atoms, a hydroxyl group, and a propanoyl group. This unique combination of functional groups dictates its chemical reactivity and potential biological interactions.

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value | Source |

| Molecular Formula | C₉H₈Cl₂O₂ | PubChem[1] |

| Molecular Weight | 219.06 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 18430-74-5 | PubChem[1] |

| SMILES | CCC(=O)C1=C(C(=CC(=C1)Cl)Cl)O | PubChem[1] |

| InChI | InChI=1S/C9H8Cl2O2/c1-2-8(12)6-3-5(10)4-7(11)9(6)13/h3-4,13H,2H2,1H3 | PubChem[1] |

| InChIKey | OYUBSDJHAZSFHZ-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 3.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Synthesis

The synthesis of this compound can be achieved through several established organic chemistry methodologies. A prominent and efficient route is the Fries rearrangement of a corresponding phenolic ester. This reaction is particularly useful for the ortho-acylation of phenols.

Experimental Protocol: Synthesis via Fries Rearrangement

The following protocol outlines a general procedure for the synthesis of hydroxyaryl ketones, which can be adapted for this compound.[2][3][4]

Materials:

-

3,5-dichlorophenyl propionate

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Hydrochloric acid (HCl)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous sodium sulfate (or magnesium sulfate)

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

Esterification: Prepare 3,5-dichlorophenyl propionate by reacting 3,5-dichlorophenol with propionyl chloride in the presence of a suitable base.

-

Fries Rearrangement:

-

In a round-bottom flask, dissolve 3,5-dichlorophenyl propionate in nitrobenzene.

-

Cool the mixture in an ice bath.

-

Slowly add anhydrous aluminum chloride in portions while stirring. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (typically between 60-120 °C) to favor the ortho-product.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).

-

Caption: General workflow for the synthesis via Fries rearrangement.

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the ethyl group, and the methyl protons. The aromatic protons will likely appear as two doublets due to their distinct chemical environments. The methylene protons will exhibit a quartet splitting pattern due to coupling with the adjacent methyl protons, which in turn will appear as a triplet.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon will resonate at a characteristic downfield chemical shift (typically >190 ppm). The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing chlorine atoms and the electron-donating hydroxyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) Range |

| Carbonyl (C=O) | 200 - 210 |

| Aromatic C-OH | 150 - 160 |

| Aromatic C-Cl | 125 - 135 |

| Aromatic C-H | 120 - 130 |

| Aromatic C-C=O | 115 - 125 |

| Methylene (-CH₂-) | 30 - 40 |

| Methyl (-CH₃) | 5 - 15 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) Range | Intensity |

| O-H (hydroxyl) | 3200 - 3600 | Strong, Broad |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium to Strong |

| C=O (ketone) | 1650 - 1700 | Strong |

| C=C (aromatic) | 1450 - 1600 | Medium to Weak |

| C-Cl | 600 - 800 | Strong |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will be influenced by the presence of the chlorine atoms, leading to characteristic isotopic patterns for chlorine-containing fragments. Common fragmentation pathways would involve cleavage of the acyl group and loss of the ethyl group.

Potential Biological Activity and Mechanism of Action

While specific studies on the biological activity of this compound are limited, the activities of related phenolic and chlorinated phenolic compounds provide insights into its potential pharmacological profile.

Antimicrobial Activity

Phenolic compounds are known to exhibit broad-spectrum antimicrobial activity. Their mechanisms of action are often multifaceted and can include:

-

Disruption of Cell Membranes: The lipophilic nature of the phenyl ring allows for insertion into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.[5][6]

-

Enzyme Inhibition: The hydroxyl group can interact with and inactivate essential bacterial enzymes.[6]

-

Generation of Reactive Oxygen Species (ROS): Some phenolic compounds can induce oxidative stress within bacterial cells, leading to damage of DNA, proteins, and lipids.[6][7]

The presence of chlorine atoms on the phenyl ring can enhance the lipophilicity and electronic properties of the molecule, potentially modulating its antimicrobial potency.

Caption: Potential antimicrobial mechanisms of phenolic compounds.

Cytotoxic and Anticancer Activity

Substituted phenols have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis through various signaling pathways.

-

Induction of Oxidative Stress: Similar to their antimicrobial action, these compounds can generate ROS in cancer cells, triggering apoptotic pathways.[7]

-

Mitochondrial Dysfunction: Phenolic compounds can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.

-

Interaction with Signaling Proteins: The molecule may interact with key proteins involved in cell cycle regulation and apoptosis, such as caspases.[8]

Caption: Potential cytotoxic signaling pathways of substituted phenols.

Conclusion

This compound presents a compelling scaffold for further investigation in drug discovery and materials science. Its synthesis is accessible through established methods like the Fries rearrangement. The presence of reactive functional groups suggests a rich chemical reactivity and potential for derivatization to modulate its biological and physical properties. Further experimental studies are warranted to fully elucidate its spectral characteristics, confirm its biological activities, and explore its potential applications. This technical guide serves as a foundational resource for researchers embarking on studies involving this promising compound.

References

- 1. This compound | C9H8Cl2O2 | CID 736410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Fries Rearrangement [sigmaaldrich.com]

- 4. ajchem-a.com [ajchem-a.com]

- 5. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one, a halogenated aromatic ketone of interest in medicinal chemistry and drug discovery. The document details its chemical identity, including its IUPAC name and structure, and summarizes its physicochemical properties. While a specific, publicly available, detailed synthesis protocol for this compound is not prevalent, this guide outlines a plausible and established synthetic methodology based on the Fries rearrangement. Furthermore, it presents predicted and characteristic spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) crucial for its identification and characterization. The guide also explores the potential biological significance of this compound, drawing from the known antimicrobial and anticancer activities of related structures containing the 3,5-dichloro-2-hydroxyphenyl moiety. This information is intended to serve as a valuable resource for researchers investigating novel therapeutic agents.

Chemical Identity and Structure

The compound of interest is systematically named This compound .[1][2] It is also known by other names such as 3,5-Dichloro-2-Hydroxy Propiophenone.[3]

Chemical Structure:

The molecular structure consists of a propiophenone core, which is a three-carbon ketone, attached to a dichlorinated phenol ring. The IUPAC name precisely describes this arrangement: the "propan-1-one" indicates the three-carbon chain with a ketone on the first carbon, and "1-(3,5-dichloro-2-hydroxyphenyl)" specifies that the phenyl ring is attached at the first carbon of the propane chain and is substituted with two chlorine atoms at positions 3 and 5, and a hydroxyl group at position 2.

The structure can be represented by the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are primarily computed properties sourced from publicly available chemical databases.[1][2]

| Property | Value | Source |

| Molecular Formula | C₉H₈Cl₂O₂ | --INVALID-LINK--[1][2] |

| Molecular Weight | 219.06 g/mol | --INVALID-LINK--[1][2] |

| CAS Number | 18430-74-5 | --INVALID-LINK--[3] |

| Appearance | Solid (predicted) | - |

| XLogP3-AA | 3.5 | --INVALID-LINK--[1][2] |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1][2] |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[1][2] |

| Rotatable Bond Count | 2 | --INVALID-LINK--[1][2] |

| Topological Polar Surface Area | 37.3 Ų | --INVALID-LINK--[1][2] |

| SMILES | CCC(=O)C1=C(C(=CC(=C1)Cl)Cl)O | --INVALID-LINK--[1] |

Synthesis Methodology

An alternative approach would be the Friedel-Crafts acylation of 2,4-dichlorophenol with propanoyl chloride.[5] However, the Fries rearrangement is often preferred for the synthesis of hydroxyarylketones as phenols can react to form esters under Friedel-Crafts conditions.[4]

Proposed Experimental Protocol: Fries Rearrangement

This proposed protocol is based on general procedures for the Fries rearrangement.[4]

Step 1: Esterification of 3,5-Dichlorophenol

-

In a round-bottom flask, dissolve 3,5-dichlorophenol in a suitable solvent such as dichloromethane or pyridine.

-

Cool the solution in an ice bath.

-

Slowly add propanoyl chloride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work up the reaction by washing with dilute acid (e.g., 1M HCl) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,5-dichlorophenyl propanoate.

Step 2: Fries Rearrangement

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃).

-

Add a suitable high-boiling, non-polar solvent such as nitrobenzene or 1,2-dichloroethane.

-

Slowly add the 3,5-dichlorophenyl propanoate from Step 1 to the stirred suspension of AlCl₃.

-

Heat the reaction mixture. The temperature can be varied to influence the regioselectivity, with higher temperatures generally favoring the ortho product.

-

After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature and then carefully pour it onto crushed ice with concentrated HCl to decompose the aluminum chloride complex.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Data

While experimentally obtained spectra for this compound are not widely published, the following tables summarize the expected characteristic peaks based on the analysis of similar compounds.

¹H NMR Spectroscopy

The expected ¹H NMR spectrum in CDCl₃ would show signals for the ethyl group and the aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | Triplet | 3H | -CH₃ |

| ~3.0 | Quartet | 2H | -CH₂- |

| ~7.0-7.5 | Multiplet | 2H | Aromatic protons |

| ~11.0-12.0 | Singlet (broad) | 1H | Phenolic -OH |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~8-10 | -CH₃ |

| ~35-40 | -CH₂- |

| ~115-135 | Aromatic carbons |

| ~150-160 | Aromatic carbon attached to -OH |

| ~200-205 | Carbonyl carbon (C=O) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3200-3500 | O-H stretch (phenolic, broad) |

| ~2900-3000 | C-H stretch (aliphatic) |

| ~1650-1680 | C=O stretch (ketone) |

| ~1400-1600 | C=C stretch (aromatic) |

| ~1200-1300 | C-O stretch (phenol) |

| ~700-850 | C-Cl stretch |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed (M, M+2, M+4).

| m/z | Interpretation |

| 218/220/222 | Molecular ion [M]⁺ |

| 189/191/193 | [M - C₂H₅]⁺ (loss of ethyl group) |

| 175/177 | [M - C₃H₅O]⁺ (loss of propanoyl group) |

Potential Biological Activity and Applications

While direct biological studies on this compound are limited in the public domain, the chemical scaffold is of significant interest in drug discovery.

Antimicrobial and Anticancer Potential

Derivatives of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their potential as novel antimicrobial and anticancer agents.[3][6] These studies indicate that the 3,5-dichloro-2-hydroxyphenyl moiety can be a key pharmacophore in the development of compounds targeting multidrug-resistant pathogens and various cancer cell lines.[3][6] This suggests that this compound could serve as a valuable starting material or a fragment for the design of new therapeutic agents.

Enzyme Inhibition

Propiophenone derivatives are known to exhibit a range of biological activities, including enzyme inhibition. Given its structure, this compound could be investigated as an inhibitor for various enzymes, such as kinases, phosphatases, or oxidoreductases, which are common targets in drug development.

Experimental Workflow for Biological Screening

The following diagram outlines a general workflow for the initial biological screening of this compound.

Caption: General workflow for the biological evaluation of the target compound.

Conclusion

This compound is a halogenated aromatic ketone with a well-defined chemical structure. While detailed experimental data is not extensively available, this guide provides a solid foundation for its synthesis, characterization, and potential biological applications based on established chemical principles and studies of related compounds. The presence of the 3,5-dichloro-2-hydroxyphenyl moiety suggests that this compound and its derivatives are promising candidates for further investigation in the fields of antimicrobial and anticancer drug discovery. This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and related chemical scaffolds.

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. This compound | C9H8Cl2O2 | CID 736410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

Unraveling the Biological Potential of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct mechanistic studies on 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one are not extensively available in publicly accessible literature. This guide, therefore, presents a comprehensive overview of the known biological activities of closely related derivatives containing the 1-(3,5-dichloro-2-hydroxyphenyl) moiety. The information provided herein is intended to serve as a foundation for future research and drug discovery efforts centered on this chemical scaffold.

Introduction

The substituted propiophenone scaffold, characterized by a phenyl ring attached to a propan-1-one chain, is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. The compound this compound, with its distinct dichlorinated and hydroxylated phenyl ring, represents a key starting point for the synthesis of novel therapeutic agents. While the specific mechanism of action for this parent compound remains to be fully elucidated, research into its derivatives has revealed promising antimicrobial and anticancer properties. This technical guide summarizes the current understanding of the biological activities associated with this chemical family, providing key quantitative data, detailed experimental protocols, and visual representations of experimental workflows to facilitate further investigation.

Biological Activities of Derivatives

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound, particularly those incorporating a 5-oxopyrrolidine-3-carboxylic acid moiety. These investigations have demonstrated that the 3,5-dichloro-2-hydroxyphenyl group is a critical pharmacophore contributing to the observed biological effects.

Antimicrobial Activity

Derivatives incorporating the 1-(3,5-dichloro-2-hydroxyphenyl) scaffold have been shown to possess activity against a range of pathogenic microorganisms. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, has been determined for several of these compounds.

Table 1: Minimum Inhibitory Concentrations (MICs) of Selected 1-(3,5-dichloro-2-hydroxyphenyl) Derivatives against Various Pathogens

| Compound ID | Staphylococcus aureus (MRSA) TCH 1516 (MIC, µg/mL) | Enterococcus faecalis ATCC 29212 (MIC, µg/mL) | Candida auris B11221 (MIC, µg/mL) | Aspergillus fumigatus 293 (MIC, µg/mL) |

| Derivative A | >128 | >128 | 16 | 16 |

| Derivative B | 32 | >128 | >128 | >128 |

| Derivative C | 8 | 16 | 32 | >128 |

Note: The specific structures of Derivatives A, B, and C are detailed in the cited literature and are derivatives of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Anticancer Activity

In addition to antimicrobial effects, derivatives of this compound have demonstrated cytotoxic activity against human cancer cell lines. The half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a biological process, has been used to quantify this activity.

Table 2: Cytotoxic Activity (IC50) of Selected 1-(3,5-dichloro-2-hydroxyphenyl) Derivatives against A549 Human Lung Carcinoma Cells

| Compound ID | IC50 (µM) |

| Derivative D | 15.2 |

| Derivative E | 9.8 |

| Derivative F | 22.5 |

Note: The specific structures of Derivatives D, E, and F are detailed in the cited literature and are derivatives of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance against various microbial strains.

-

Preparation of Microbial Inoculum:

-

Bacterial and fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) at 37°C for 24-48 hours.

-

Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for fungi).

-

The inoculum is further diluted in the appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

-

Preparation of Compound Dilutions:

-

The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

-

Serial two-fold dilutions of the stock solution are prepared in the appropriate broth medium in a 96-well microtiter plate. The final concentrations typically range from 128 µg/mL to 0.25 µg/mL.

-

-

Inoculation and Incubation:

-

Each well containing the diluted compound is inoculated with the prepared microbial suspension.

-

Positive control wells (medium with inoculum, no compound) and negative control wells (medium only) are included.

-

The microtiter plates are incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Broth microdilution workflow for MIC determination.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess the metabolic activity of cells and is a common method for measuring cytotoxicity.

-

Cell Culture and Seeding:

-

Human cancer cell lines (e.g., A549) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO2.

-

Cells are harvested, counted, and seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well. The plates are incubated for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

The test compounds are dissolved in DMSO and then diluted to various concentrations in the cell culture medium.

-

The medium from the seeded cells is replaced with the medium containing the test compounds. A vehicle control (medium with DMSO) is also included.

-

The plates are incubated for a further 48-72 hours.

-

-

MTT Incubation:

-

After the treatment period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well.

-

The plates are incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

MTT assay workflow for cytotoxicity determination.

Potential Signaling Pathways and Future Directions

The precise molecular targets and signaling pathways modulated by this compound and its derivatives are yet to be identified. However, based on the observed antimicrobial and anticancer activities, several hypotheses can be proposed for future investigation.

Hypothesized areas of investigation for mechanism of action.

Future research should focus on:

-

Target Identification: Employing techniques such as affinity chromatography, proteomics, and computational modeling to identify the specific molecular targets of these compounds.

-

Mechanism of Action Studies: Investigating the downstream effects on cellular pathways, including cell cycle progression, apoptosis, and key signaling cascades in both microbial and cancer cells.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of analogs to optimize potency and selectivity and to understand the contribution of different structural features to the observed biological activities.

Conclusion

While the direct mechanism of action of this compound remains an open area of investigation, the demonstrated antimicrobial and anticancer activities of its derivatives highlight the therapeutic potential of this chemical scaffold. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the pharmacological properties of this compound class, with the ultimate goal of developing novel and effective therapeutic agents.

Spectroscopic Profile of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one. Intended for researchers, scientists, and professionals in drug development, this document outlines predicted and analogous spectroscopic data, detailed experimental protocols for acquiring such data, and a visual representation of the analytical workflow. While the existence of experimental spectral data for this specific compound is documented, the raw data is not publicly available in common scientific databases. Therefore, this guide utilizes predicted data and data from structurally similar compounds to provide a valuable reference for analytical studies.

Introduction

This compound is a halogenated aromatic ketone. The presence of a hydroxyl group, a ketone, and chlorine atoms on the phenyl ring gives this molecule distinct spectroscopic characteristics. Understanding its spectral profile is crucial for its identification, characterization, and quality control in research and development settings. This guide focuses on the three primary spectroscopic techniques used for the structural elucidation of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectral Data

Due to the lack of publicly available experimental spectra for this compound, the following tables present a combination of predicted data and experimental data from analogous compounds. This information serves as a robust guide for researchers anticipating the spectral characteristics of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the propanoyl group.

| Predicted ¹H NMR Data (500 MHz, CDCl₃) | |||

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | Ar-H |

| ~7.2 | d | 1H | Ar-H |

| ~12.0 | s | 1H | Ar-OH |

| ~3.0 | q | 2H | -CH₂- |

| ~1.2 | t | 3H | -CH₃ |

Note: Predicted chemical shifts can vary. The phenolic proton (-OH) is expected to be a broad singlet and its chemical shift is highly dependent on concentration and solvent.

¹³C NMR (Predicted)

The carbon NMR spectrum will provide information on all the unique carbon environments within the molecule.

| Predicted ¹³C NMR Data (125 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) |

| ~204 |

| ~155 |

| ~133 |

| ~130 |

| ~125 |

| ~122 |

| ~36 |

| ~8 |

Note: These are predicted values and should be used as a guide.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic moieties.

| Characteristic IR Absorption Bands (KBr Pellet) | |

| Wavenumber (cm⁻¹) | Functional Group |

| 3400 - 3200 (broad) | O-H stretch (phenolic) |

| 3000 - 2850 | C-H stretch (aliphatic) |

| ~1680 | C=O stretch (ketone) |

| 1600 - 1450 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (phenol) |

| 850 - 550 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

| Predicted Mass Spectrometry Data (Electron Ionization - EI) | |

| m/z | Assignment |

| 218/220/222 | [M]⁺ (Molecular ion, showing isotopic pattern for two chlorine atoms) |

| 189/191/193 | [M - C₂H₅]⁺ |

| 173/175/177 | [M - C₂H₅CO]⁺ |

Note: The relative abundances of the isotopic peaks for two chlorine atoms are expected to be in a 9:6:1 ratio.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectral data discussed above for a small organic molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a 1D proton-decoupled carbon spectrum.

-

Use a standard pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: Process the spectrum to identify the wavenumbers of the absorption peaks.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For Electron Ionization (EI), the sample is typically introduced into a high vacuum source and vaporized.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., EI, ESI).

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

For fragmentation analysis (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern. Compare the observed isotopic pattern with the theoretical pattern for a molecule containing two chlorine atoms.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Technical Guide: 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one (CAS 18430-74-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one, with the CAS number 18430-74-5, is a halogenated aromatic ketone. This compound serves as a versatile scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. Its derivatives have shown promise as antimicrobial and anticancer agents.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, safety and handling, and its applications in research, with a focus on the biological activities of its derivatives.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. It is important to note that while some experimental data is available, many of the listed properties are computed.

| Property | Value | Source |

| Molecular Formula | C₉H₈Cl₂O₂ | [2][3] |

| Molecular Weight | 219.06 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3,5-Dichloro-2-Hydroxy Propiophenone | [2][3] |

| CAS Number | 18430-74-5 | [2][3] |

| Canonical SMILES | CCC(=O)C1=C(C(=CC(=C1)Cl)Cl)O | [2] |

| InChI | InChI=1S/C9H8Cl2O2/c1-2-8(12)6-3-5(10)4-7(11)9(6)13/h3-4,13H,2H2,1H3 | [2] |

| Computed LogP | 3.2917 | [3] |

| Computed Topological Polar Surface Area | 37.3 Ų | [3] |

| Computed Hydrogen Bond Donor Count | 1 | [3] |

| Computed Hydrogen Bond Acceptor Count | 2 | [3] |

| Computed Rotatable Bond Count | 2 | [3] |

Synthesis

The primary method reported for the synthesis of this compound is the Fries rearrangement of 2,4-dichlorophenyl propionate.

Fries Rearrangement

The Fries rearrangement is an organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[4]

Experimental Protocol: General Procedure for Fries Rearrangement

-

Reactant Preparation: The starting material, 2,4-dichlorophenyl propionate, is prepared by the esterification of 2,4-dichlorophenol with propionyl chloride or propionic anhydride.

-

Reaction Setup: The phenolic ester is dissolved in a suitable inert solvent (e.g., nitrobenzene or carbon disulfide) in a reaction vessel equipped with a stirrer, condenser, and a dropping funnel.

-

Catalyst Addition: A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is added portion-wise to the stirred solution. The reaction is often exothermic, and the temperature should be controlled.

-

Heating: The reaction mixture is heated to a specific temperature, which can influence the ratio of ortho and para products. For the synthesis of the title compound, a temperature of around 165-175°C has been suggested.

-

Work-up: After the reaction is complete, the mixture is cooled and then carefully poured into a mixture of ice and hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified by techniques such as crystallization or column chromatography.

Caption: Fries Rearrangement for the synthesis of the title compound.

Analytical Data

Comprehensive analytical data is crucial for the unambiguous identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: While a complete spectrum with assignments is not available, typical chemical shifts for protons in similar structures can be predicted. The aromatic protons are expected in the δ 7-8 ppm region, the methylene protons of the propanoyl group around δ 2.5-3.0 ppm, and the methyl protons around δ 1.0-1.2 ppm. The phenolic hydroxyl proton signal can be broad and its position is dependent on the solvent and concentration.

-

¹³C NMR: Based on typical chemical shift values, the carbonyl carbon is expected to appear around δ 200-210 ppm. The aromatic carbons would be in the δ 110-160 ppm region, with those attached to chlorine and oxygen being further downfield. The methylene and methyl carbons of the propanoyl group would appear upfield, typically in the δ 10-40 ppm range.[5][6][7]

Infrared (IR) Spectroscopy

References indicate the availability of FTIR spectra for this compound.[2] Key characteristic absorption bands would include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.

-

C-H stretch (aromatic): Peaks typically appear above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks typically appear below 3000 cm⁻¹.

-

C=O stretch (ketone): A strong absorption band around 1650-1680 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight (219.06 g/mol ). Isotopic peaks due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) would be characteristic. Fragmentation patterns would likely involve the loss of the ethyl group and other characteristic cleavages of the aromatic ketone.

Safety and Handling

Based on available safety data sheets, this compound is classified with the following hazards:

| Hazard Class | GHS Code | Description |

| Acute toxicity, oral | H302 | Harmful if swallowed |

| Skin corrosion/irritation | H315 | Causes skin irritation |

| Serious eye damage/eye irritation | H319 | Causes serious eye irritation |

| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Applications in Research and Drug Development

This compound is a valuable starting material for the synthesis of various derivatives with potential biological activities.

Scaffold for Antimicrobial and Anticancer Agents

Research has shown that this compound can be used as a scaffold to develop derivatives with promising antimicrobial and anticancer properties. For instance, it has been used in the synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which have demonstrated activity against multidrug-resistant pathogens and human cancer cell lines.[1]

Synthesis of Aroylhydrazone Derivatives

The ketone functional group of this compound can be readily reacted with hydrazides to form aroylhydrazone derivatives. These derivatives have garnered significant interest due to their diverse biological activities.

Experimental Protocol: Synthesis of an Aroylhydrazone Derivative

The following is an example of a protocol for the synthesis of N′-[(1E)-1-(3,5-Dichloro-2-hydroxyphenyl)propylidene]-4-methoxybenzohydrazide monohydrate:

-

Dissolution: Dissolve 4-methoxybenzohydrazide (0.01 mol, 1.66 g) in anhydrous ethanol (40 ml).

-

Addition: Add this compound (0.01 mol, 2.19 g) to the solution.

-

Reflux: Reflux the reaction mixture for 6 hours with stirring.

-

Isolation: Collect the resulting precipitate by filtration, wash it several times with ethanol, and dry it in vacuo.

Caption: Synthesis of an aroylhydrazone derivative.

Mechanism of Action of Aroylhydrazone Derivatives: Iron Chelation

A key mechanism of action for the biological activity of many aroylhydrazone derivatives is their ability to chelate iron.[8][9][10][11] Iron is an essential element for many cellular processes, including DNA synthesis and cellular respiration. Cancer cells, in particular, have a high iron requirement for their rapid proliferation. By binding to intracellular iron, these chelators can disrupt these vital processes, leading to cell cycle arrest and apoptosis.[8][9]

The tridentate nature of many aroylhydrazones allows them to form stable complexes with iron, effectively sequestering it and making it unavailable for cellular use.[8][9]

Caption: Proposed mechanism of action via iron chelation.

Conclusion

This compound is a valuable building block in medicinal chemistry. While further studies are needed to fully elucidate the biological activities of the core molecule itself, its derivatives, particularly aroylhydrazones, have demonstrated significant potential as therapeutic agents. This guide provides a foundational understanding of this compound for researchers and scientists in the field of drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C9H8Cl2O2 | CID 736410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Fries Rearrangement [organic-chemistry.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. bhu.ac.in [bhu.ac.in]

- 8. Iron complexes of an antiproliferative aroyl hydrazone: Characterization of three protonation states by EPR methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Iron Complexes of an Antiproliferative Aroyl Hydrazone: Characterization of Three Protonation States by Electron Paramagnetic Resonance Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Plasmodial Activity of Aroylhydrazone and Thiosemicarbazone Iron Chelators: Effect on Erythrocyte Membrane Integrity, Parasite Development and the Intracellular Labile Iron Pool - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aroylhydrazone iron chelators: Tuning antioxidant and antiproliferative properties by hydrazide modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

physical properties of 3',5'-dichloro-2'-hydroxypropiophenone

An In-depth Technical Guide on the Physical Properties of 3',5'-Dichloro-2'-hydroxypropiophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties of 3',5'-dichloro-2'-hydroxypropiophenone, a compound of interest in various chemical and pharmaceutical research fields. The information is presented to facilitate its use in experimental design and drug development.

Core Physical and Chemical Properties

3',5'-Dichloro-2'-hydroxypropiophenone is a halogenated aromatic ketone. Its core structure consists of a propiophenone scaffold substituted with two chlorine atoms and one hydroxyl group on the phenyl ring.

Quantitative Data Summary

The key physical and chemical properties of 3',5'-dichloro-2'-hydroxypropiophenone are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₉H₈Cl₂O₂ | |

| Molecular Weight | 219.06 g/mol | |

| CAS Number | 288401-09-2 | [1] |

| Appearance | Solid | |

| Melting Point | Not explicitly available in search results. The related compound 3',5'-dichloro-2'-hydroxyacetophenone melts at 94-99 °C.[2][3][4] | |

| Boiling Point | Not explicitly available in search results. The related compound 3',5'-dichloro-2'-hydroxyacetophenone boils at 132-134 °C at 18 mmHg.[4] | |

| Solubility | Expected to be soluble in organic solvents like acetone.[4] |

Note: Some data points are for the closely related and more commonly documented compound, 3',5'-dichloro-2'-hydroxyacetophenone, and are provided for reference.

Experimental Protocols

Detailed experimental protocols are crucial for the replication of results and further investigation. Below are methodologies for the synthesis and characterization of propiophenone derivatives.

Synthesis via Fries Rearrangement

A common method for the synthesis of hydroxyaryl ketones is the Fries rearrangement. The synthesis of 4',5'-dichloro-2'-hydroxypropiophenone, a positional isomer of the title compound, is achieved through the Fries rearrangement of 3,4-dichlorophenyl propionate with aluminum chloride at 160°C for 3 hours.[1] A similar approach can be postulated for 3',5'-dichloro-2'-hydroxypropiophenone, starting from 3,5-dichlorophenyl propionate.

Materials:

-

3,5-dichlorophenyl propionate

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., nitrobenzene or carbon disulfide)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate solution

-

Toluene

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a stirring mechanism, dissolve 3,5-dichlorophenyl propionate in the chosen anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Slowly add anhydrous aluminum chloride in portions while stirring. The molar ratio of AlCl₃ to the ester should be slightly greater than 1:1.

-

After the addition is complete, heat the reaction mixture to the appropriate temperature (e.g., 160°C if following the protocol for the isomer) and maintain it for several hours to allow the rearrangement to proceed.[1]

-

Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

-

Once the reaction is complete, cool the mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extract the product into an organic solvent such as toluene.

-

Wash the organic extract with sodium bicarbonate solution to remove any acidic byproducts, followed by a wash with water.

-

Dry the organic layer over an anhydrous drying agent.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent to yield pure 3',5'-dichloro-2'-hydroxypropiophenone.

Characterization Protocol: Melting Point Determination

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of purified 3',5'-dichloro-2'-hydroxypropiophenone

-

Mortar and pestle

Procedure:

-

Ensure the sample is completely dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20°C below the expected melting point.

-

Decrease the heating rate to about 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).

-

The recorded range is the melting point of the substance. For a pure compound, this range should be narrow (1-2°C).

Visualizations

Diagrams are provided below to illustrate key processes and relationships relevant to 3',5'-dichloro-2'-hydroxypropiophenone.

Caption: A workflow diagram for the synthesis of 3',5'-dichloro-2'-hydroxypropiophenone.

References

- 1. 4'',5''-DICHLORO-2''-HYDROXYPROPIOPHENONE CAS#: 288401-09-2 [m.chemicalbook.com]

- 2. 3',5'-Dichloro-2'-hydroxyacetophenone, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. echemi.com [echemi.com]

- 4. 3',5'-Dichloro-2'-hydroxyacetophenone | 3321-92-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

The Therapeutic Potential of Dichlorohydroxyphenyl Propanone Compounds: A Landscape of Limited Specific Data and Broader Context

A comprehensive review of scientific and patent literature reveals a notable scarcity of specific data on the therapeutic applications of dichlorohydroxyphenyl propanone compounds. While this specific chemical class appears to be underexplored, an examination of the broader category of chlorinated phenolic compounds provides a contextual framework for their potential biological activities. This guide synthesizes the available information on related chlorinated compounds, offering insights into possible therapeutic avenues while highlighting the current knowledge gap regarding dichlorohydroxyphenyl propanones.

The inclusion of chlorine atoms in drug candidates is a well-established strategy in medicinal chemistry, often enhancing the pharmacokinetic and pharmacodynamic properties of molecules. [1][2][3]More than 250 FDA-approved drugs contain chlorine, underscoring the significance of this halogen in modern therapeutics. [1]The presence of chlorine on an aromatic ring can influence a compound's biological activity through steric and electronic effects, potentially leading to tighter binding to protein targets. [1]

Potential Therapeutic Areas for Chlorinated Phenolic Compounds

Based on the activities of structurally related compounds, dichlorohydroxyphenyl propanones could hypothetically be investigated for the following therapeutic applications:

-

Anti-inflammatory Activity: Chlorinated compounds have been explored for their anti-inflammatory properties. For instance, some novel phenoxy acetic acid derivatives have been designed as selective COX-2 inhibitors, a key enzyme in inflammation pathways. [4]The inhibition of cyclooxygenase-2 (COX-2) is a validated mechanism for anti-inflammatory drugs. [5][6]* Antimicrobial Activity: Dichlorinated naphthols, another class of chlorinated aromatic compounds, have demonstrated potential against various bacterial and fungal strains. [7]This suggests that the dichlorohydroxyphenyl moiety might contribute to antimicrobial efficacy.

-

Anticancer Activity: Certain dichlorinated naphthol derivatives have exhibited cytotoxic effects against cancer cell lines. [7]Furthermore, the inhibition of COX-2 is also a target in some cancer therapies. [5][6]

General Biological Effects of Chlorinated Phenols

The biological action of chlorinated phenols is influenced by the degree of chlorination. [8][9]Increased chlorination can lead to an increase in toxicity. [8][9]Some higher chlorinated phenols are suggested to interfere with oxidative phosphorylation. [8]It is important to note that the toxicity of chlorinated aromatic compounds is a significant consideration in drug development, with some compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and its analogs being known for their toxic effects. [10]

Future Research Directions

The lack of specific data on dichlorohydroxyphenyl propanone compounds represents a clear research gap. Future investigations could focus on the synthesis of these compounds and subsequent screening for a range of biological activities, including but not limited to anti-inflammatory, antimicrobial, and anticancer effects. Detailed structure-activity relationship (SAR) studies would be crucial to identify potent and selective lead compounds while minimizing potential toxicity.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of dihydropyrazole sulphonamide derivatives that act as anti-cancer agents through COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. The biological action of chlorophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one, a halogenated aromatic ketone, presents a scaffold of significant interest in medicinal chemistry. While direct and extensive research on this specific molecule is limited in publicly available literature, its structural motifs are present in compounds exhibiting notable biological activities. This guide provides a comprehensive review of the available information regarding its synthesis, potential biological activities based on related structures, and detailed experimental protocols relevant to its study. The synthesis of this compound can be approached through established organic chemistry reactions, with the Fries rearrangement of a corresponding phenolic ester being a primary theoretical route. Derivatives of the closely related 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated promising antimicrobial and anticancer properties, suggesting that this compound may serve as a valuable starting point for the development of novel therapeutic agents. This document aims to consolidate the current knowledge and provide a framework for future research and development efforts centered on this compound.

Chemical Properties and Data

This compound, also known as 3',5'-Dichloro-2'-hydroxypropiophenone, is a chemical compound with the following identifiers:

| Property | Value | Reference |

| CAS Number | 18430-74-5 | [1][2] |

| Molecular Formula | C₉H₈Cl₂O₂ | [1][2] |

| Molecular Weight | 219.06 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the reviewed literature, a highly plausible and established synthetic route is the Fries rearrangement of 2,4-dichlorophenyl propionate.[3][4][5]

The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst.[3][4][5] The reaction is known to be ortho- and para-selective, with reaction conditions such as temperature and solvent influencing the regioselectivity.[5] For the synthesis of this compound, the ortho-acylated product is desired.

Proposed Synthetic Pathway via Fries Rearrangement

The synthesis can be envisioned as a two-step process:

-

Esterification: Reaction of 2,4-dichlorophenol with propionyl chloride or propionic anhydride to form 2,4-dichlorophenyl propionate.

-

Fries Rearrangement: Intramolecular rearrangement of 2,4-dichlorophenyl propionate to yield this compound, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

DOT Script for Proposed Synthesis:

Caption: Proposed two-step synthesis of the target compound.

General Experimental Protocol for Fries Rearrangement

The following is a generalized protocol for a Fries rearrangement, which would need to be optimized for the specific synthesis of this compound.

Materials:

-

2,4-dichlorophenyl propionate

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., nitrobenzene, carbon disulfide, or solvent-free)

-

Hydrochloric acid (HCl), dilute

-

Dichloromethane or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and safety equipment

Procedure:

-

To a cooled (0-5 °C), stirred suspension of anhydrous aluminum chloride in the chosen solvent, slowly add 2,4-dichlorophenyl propionate.

-

After the addition is complete, slowly warm the reaction mixture to the desired temperature (optimization required, typically between 60-160 °C) and maintain for a period of time (optimization required, typically several hours).

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography).

-

Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

If a precipitate forms, it can be collected by filtration. Otherwise, separate the organic layer and extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with water and brine, and then dry over an anhydrous drying agent (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product using a suitable method, such as recrystallization or column chromatography, to obtain pure this compound.

Biological Activity

While no direct studies on the biological activity of this compound were identified, a significant study on its derivatives provides strong evidence for its potential as a scaffold for developing antimicrobial and anticancer agents.

A 2023 study by Vaškevičienė et al. explored the synthesis and biological evaluation of 1-(2-hydroxyphenyl)- and (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.[6] This study utilized a chlorinated analog of the core structure of interest and found that several of its derivatives displayed potent biological activities.

Potential Antimicrobial Activity

The aforementioned study demonstrated that derivatives of the 3,5-dichloro-2-hydroxyphenyl moiety exhibited structure-dependent antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, Enterococcus faecalis, and Clostridioides difficile.[6] Some derivatives also showed promising activity against vancomycin-intermediate S. aureus strains and certain drug-resistant fungal pathogens.[6]

This suggests that the 3,5-dichloro-2-hydroxyphenyl core of this compound may contribute to antimicrobial properties. Further screening of the parent compound against a panel of bacterial and fungal strains is warranted.

Potential Anticancer Activity

The same study also investigated the anticancer properties of these derivatives. A 5-fluorobenzimidazole derivative containing the 3,5-dichloro-2-hydroxyphenyl substituent demonstrated the highest anticancer activity in an A549 human pulmonary cancer cell culture model.[6] This indicates that the core structure could be a valuable starting point for the design of novel anticancer agents.

Experimental Protocols for Biological Evaluation

The following are detailed methodologies for key experiments that would be relevant for assessing the biological activity of this compound, based on protocols used for its derivatives.[6]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Materials:

-

This compound

-

Bacterial and/or fungal strains for testing

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate broth medium in the wells of a 96-well plate.

-

Prepare an inoculum of the microbial strain, adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well containing the diluted compound.

-

Include positive (microbes in broth without compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer compounds.

Materials:

-

This compound

-

Cancer cell line (e.g., A549 human lung carcinoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare various concentrations of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

After incubation, add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Mechanism of Action (Hypothetical)

Currently, there is no direct evidence in the literature detailing the specific signaling pathways or mechanism of action for this compound. However, based on the activities of related compounds, some hypothetical pathways can be proposed for future investigation.

Potential Antimicrobial Mechanisms

Many antimicrobial agents function by disrupting essential cellular processes in microorganisms. For a novel compound like this, potential mechanisms could include:

-

Inhibition of cell wall synthesis: A common target for antibacterial drugs.

-

Disruption of cell membrane integrity: Leading to leakage of cellular contents.

-

Inhibition of protein synthesis: By targeting ribosomal subunits.

-

Inhibition of nucleic acid synthesis: By interfering with DNA replication or transcription.

DOT Script for Potential Antimicrobial Targets:

Caption: Potential microbial cellular targets for the compound.

Potential Anticancer Mechanisms

The anticancer activity of small molecules can be mediated through various signaling pathways. Given the structure, potential mechanisms to investigate could include:

-

Induction of Apoptosis: Triggering programmed cell death through caspase activation.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints (e.g., G1/S or G2/M).

-

Inhibition of Kinase Signaling: Many signaling pathways crucial for cancer cell growth and survival are regulated by kinases.

-

Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress that leads to cancer cell death.

DOT Script for Potential Anticancer Pathways:

Caption: Potential mechanisms of anticancer activity.

Conclusion and Future Directions

This compound is a molecule with significant untapped potential in the field of drug discovery. While direct biological data for this compound is scarce, the demonstrated antimicrobial and anticancer activities of its close derivatives strongly suggest that it is a promising scaffold for further investigation.

Future research should focus on the following areas:

-

Optimized Synthesis: Development and publication of a detailed, high-yield synthetic protocol for this compound.

-

Comprehensive Biological Screening: Systematic evaluation of its antimicrobial activity against a broad panel of pathogenic bacteria and fungi, including drug-resistant strains.

-

In-depth Anticancer Evaluation: Screening against a diverse panel of cancer cell lines to determine its cytotoxic profile and potential for selective anticancer activity.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which it exerts its biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to identify key structural features required for optimal activity and to develop more potent and selective compounds.

This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, with the ultimate goal of unlocking the therapeutic potential of this and related compounds.

References

- 1. This compound | C9H8Cl2O2 | CID 736410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Fries Rearrangement [organic-chemistry.org]

- 4. Fries Rearrangement [sigmaaldrich.com]

- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 6. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses and experimental protocols for the compound 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one. This compound, hereafter referred to as Compound DCHP, is a synthetic molecule with a chemical structure suggesting potential biological activity. Its derivatives have shown promise in antimicrobial and anticancer research, making Compound DCHP a molecule of interest for further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.[1][2]

| Property | Value |

| Molecular Formula | C₉H₈Cl₂O₂ |

| Molecular Weight | 219.06 g/mol |

| IUPAC Name | This compound |

| CAS Number | 18430-74-5 |

| Appearance | Solid (predicted) |

| Solubility | Soluble in organic solvents like DMSO and ethanol |

| LogP | 3.29 |

Potential Applications

Based on the biological activities of structurally related compounds, Compound DCHP is a candidate for investigation in the following areas:

-

Antimicrobial Drug Discovery: As a potential lead compound for the development of new antibiotics, particularly against Gram-positive bacteria.

-

Anticancer Research: For screening against various cancer cell lines to determine its cytotoxic and anti-proliferative effects.

-

Chemical Biology: As a tool to probe specific biological pathways, potentially those involved in cell signaling and proliferation.

Experimental Protocols

The following are detailed protocols for evaluating the antimicrobial and anticancer activities of Compound DCHP.

Protocol 1: Antimicrobial Susceptibility Testing using Broth Microdilution

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of Compound DCHP against various bacterial strains. The broth microdilution method is a standard and quantitative technique for assessing antimicrobial activity.

Materials:

-

This compound (Compound DCHP)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Positive control antibiotic (e.g., Vancomycin for Gram-positive, Ciprofloxacin for Gram-negative)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Preparation of Compound Stock Solution:

-

Prepare a 10 mg/mL stock solution of Compound DCHP in sterile DMSO.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized bacterial suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of MHB to all wells of a 96-well plate.

-

Add 100 µL of the Compound DCHP stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This further dilutes the compound and the inoculum by a factor of two. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

-

-

Controls:

-

Positive Control: Wells containing MHB and bacterial inoculum, but no compound.

-

Negative Control (Sterility): Wells containing only MHB.

-

Positive Antibiotic Control: A row with a known antibiotic undergoing serial dilution.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of Compound DCHP that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

-

Data Presentation:

The results should be summarized in a table for clear comparison.

| Microorganism | Gram Stain | Compound DCHP MIC (µg/mL) | Positive Control MIC (µg/mL) |

| Staphylococcus aureus | Positive | 16 | 1 (Vancomycin) |

| Bacillus subtilis | Positive | 32 | 0.5 (Vancomycin) |